molecular formula C10H22B2FeO4 B2377479 1,1'-Ferrocenediboronicacid CAS No. 32841-83-1

1,1'-Ferrocenediboronicacid

Cat. No.: B2377479
CAS No.: 32841-83-1
M. Wt: 283.8 g/mol
InChI Key: ZOWJSYGJTHDBDY-UHFFFAOYSA-N
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Description

1,1’-Ferrocenediboronic acid is a chemical compound with the empirical formula C10H4B2FeO4 . It has a molecular weight of 265.60 . It is used as a ligand bridge linker .


Synthesis Analysis

The synthesis of 1,1’-Ferrocenediboronic acid involves the formation of boronic esters. The reversibility of boronic ester formation from boronic acids and diols can be controlled by choosing an appropriate solvent .


Molecular Structure Analysis

The molecular structure of 1,1’-Ferrocenediboronic acid is represented by the formula C10H4B2FeO4 . The structure of this compound is similar to 1,1’-ferrocenediyl, but the electronic interaction of the ferrocene with the aminophenols is minimal .


Chemical Reactions Analysis

1,1’-Ferrocenediboronic acid can undergo various chemical reactions. For instance, it can form ferrocene dimers and trimers when mixed with tetrol 1 with an indacene framework, and ferrocenemonoboronic acid 4 .


Physical and Chemical Properties Analysis

1,1’-Ferrocenediboronic acid is a light yellow to amber to dark green powder or crystal . It has a melting point of 191 °C (dec.) (lit.) .

Scientific Research Applications

Chelating Ligand Synthesis and Applications

1,1'-Bis(4-(2-hydroxy-3,5-di-tert-butylphenyl)aminophenyl)ferrocene, derived from 1,1'-ferrocenediboronic acid, is synthesized to function as a tetradentate ligand in a square planar palladium complex. This study highlights its structural and electronic characteristics, demonstrating minimal interaction of ferrocene with aminophenols (Swanson, Conner, & Brown, 2017).

Synthesis and Structural Features of Ferroceneboronic Acid Derivatives

Ferroceneboronic acid and its derivatives are primarily utilized in polyol sensors and cross-coupling reactions. A comprehensive study was conducted on the synthesis, structure, and electronic properties of these derivatives, providing insights into their electronic and structural features (Erb, Hurvois, Roisnel, & Dorcet, 2018).

Applications in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction between halobenzenes and ferrocene-1,1'-diboronic acid demonstrates the effectiveness of this compound in producing various substituted ferrocenes. This study underlines an efficient synthesis method for ferrocene-1,1'-diboronic acid (Knapp & Rehahn, 1993).

Electrochemical Sensing Applications

Ferrocene/phenylboronic acid-bearing benzoic acids, derived from 1,1'-ferrocenediboronic acid, exhibit potential in electrochemical sensing of sugars like fructose and glucose. Their reversible redox properties offer insights into constructing glucose sensors (Takahashi et al., 2016).

Surface Attachment Chemistry in Biosensing

Aminoferrocene, derived from ferrocenediboronic acid, is used to investigate carbodiimide coupling reactions on carboxylic acid-functionalized surfaces. This research provides insights into optimizing conditions for surface-bound ferrocene species, useful in biosensing applications (Booth et al., 2015).

Mechanism of Action

The mechanism of action of 1,1’-Ferrocenediboronic acid involves its ability to bind as a tetradentate ligand in a cis, planar fashion .

Safety and Hazards

1,1’-Ferrocenediboronic acid is classified under the GHS07 hazard class . It has hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and washing hands and face thoroughly after handling .

Future Directions

The future directions of 1,1’-Ferrocenediboronic acid research could involve further exploration of its properties and potential applications. For instance, its ability to form ferrocene dimers and trimers could be leveraged for the construction of complex molecular structures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of '1,1'-Ferrocenediboronicacid' can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ferrocene", "Boric acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Dissolve Ferrocene in diethyl ether and add sodium hydroxide to the solution. Stir the mixture for several hours to form the sodium salt of Ferrocene.", "Step 2: Add boric acid to the sodium salt of Ferrocene and stir the mixture for several hours. This will result in the formation of Ferrocenediboronicacid.", "Step 3: Acidify the mixture with hydrochloric acid to obtain the desired product.", "Step 4: Isolate the product by filtration and wash it with methanol to remove any impurities." ] }

CAS No.

32841-83-1

Molecular Formula

C10H22B2FeO4

Molecular Weight

283.8 g/mol

IUPAC Name

cyclopentylboronic acid;iron

InChI

InChI=1S/2C5H11BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5,7-8H,1-4H2;

InChI Key

ZOWJSYGJTHDBDY-UHFFFAOYSA-N

SMILES

B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe]

Canonical SMILES

B(C1CCCC1)(O)O.B(C1CCCC1)(O)O.[Fe]

solubility

not available

Origin of Product

United States

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